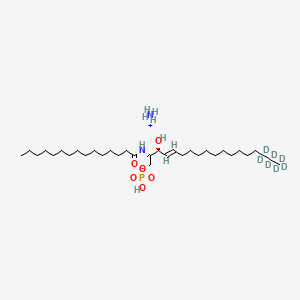
C15 Ceramide-1-phosphate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C15 Ceramide-1-phosphate-d7 is a deuterated derivative of C15 Ceramide-1-phosphate. Ceramide-1-phosphate is a bioactive sphingolipid, which is a metabolite of ceramide obtained by the phosphorylation of ceramide by ceramide kinase . This compound plays a significant role in regulating apoptosis and cell proliferation, and is involved in various cellular processes such as phagocytosis and macrophage chemotaxis .
Preparation Methods
Synthetic Routes and Reaction Conditions
C15 Ceramide-1-phosphate-d7 is synthesized through the phosphorylation of C15 Ceramide-d7. The synthesis involves the use of ceramide kinase to phosphorylate the ceramide . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the successful phosphorylation of the ceramide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced biotechnological methods. The process includes the extraction of ceramide from natural sources, followed by its deuteration and subsequent phosphorylation. The final product is purified and packaged under stringent conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
C15 Ceramide-1-phosphate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the type of reaction but generally require controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have different biological activities and applications .
Scientific Research Applications
C15 Ceramide-1-phosphate-d7 has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in mass spectrometry to measure ceramide levels in biological samples.
Medicine: It is used in research related to metabolic disorders, cancer, and inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics due to its bioactive properties.
Mechanism of Action
C15 Ceramide-1-phosphate-d7 exerts its effects through various molecular targets and pathways. It acts as a second messenger in cellular signaling pathways, promoting cell survival and proliferation. It also stimulates macrophage chemotaxis through specific plasma membrane receptors coupled to Gi proteins . Additionally, it has pro-inflammatory activity by stimulating cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation .
Comparison with Similar Compounds
Similar Compounds
C15 Ceramide-d7: A deuterated derivative of C15 Ceramide, used as a standard in mass spectrometry.
C16 Ceramide: Another ceramide derivative with similar biological activities.
C18 Ceramide: A ceramide derivative with longer acyl chains, used in various biological studies.
Uniqueness
C15 Ceramide-1-phosphate-d7 is unique due to its deuterated nature, which makes it an ideal standard for mass spectrometry. Its bioactive properties, including its role in apoptosis, cell proliferation, and inflammation, make it a valuable compound in scientific research .
Properties
Molecular Formula |
C33H69N2O6P |
|---|---|
Molecular Weight |
627.9 g/mol |
IUPAC Name |
azanium;[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2; |
InChI Key |
GXIXNMIIJBAQTF-QHKXSBLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















